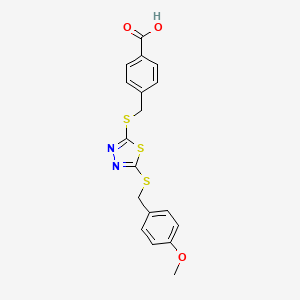

4-(((5-((4-MEO-BENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)BENZOIC ACID

Description

Properties

IUPAC Name |

4-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S3/c1-23-15-8-4-13(5-9-15)11-25-18-20-19-17(26-18)24-10-12-2-6-14(7-3-12)16(21)22/h2-9H,10-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTOSNZJZZMDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Methoxybenzyl Group: The thiadiazole-2-thiol is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the 5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole.

Formation of the Benzoic Acid Derivative: The final step involves the reaction of the intermediate with 4-(bromomethyl)benzoic acid under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(((5-((4-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)methyl)benzoic acid involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Key Structural Differences :

- Substituent Effects : The target compound’s 4-methoxybenzyl group enhances electron-donating properties compared to the 4-chlorobenzyl group in , which increases electrophilicity.

- Acidic Moieties : The benzoic acid group in the target compound provides higher aqueous solubility at physiological pH compared to sulfamoyl or acetamide derivatives (e.g., ).

- Conformational Flexibility : The methylsulfanyl linker in the target compound allows greater rotational freedom than rigid analogs like the thiadiazole-thiadiazole bridge in .

Functional Analogues with Benzoic Acid Moieties

Functional Group Impact :

- Sulfanyl vs. Sulfonamide : Sulfanyl groups in the target compound offer reversible redox activity, whereas sulfonamides (e.g., ) are more stable but less metabolically labile.

- Thiadiazole vs. Thiazolidinone: The thiadiazole core (target) is aromatically stabilized, while thiazolidinones (e.g., ) exhibit ring strain, affecting reactivity and binding interactions.

Biological Activity

The compound 4-(((5-((4-MEO-BENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)BENZOIC ACID is a complex organic molecule featuring a thiadiazole core, which has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzoic acid moiety, a thiadiazole ring, and multiple sulfur linkages that contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial properties. For instance, a study highlighted that compounds containing the 1,3,4-thiadiazole moiety show high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The synthesized derivatives were found to be comparable or even more potent than established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

| Compound Name | Activity Against S. aureus | Activity Against S. epidermidis |

|---|---|---|

| This compound | High | High |

| Norfloxacin | Moderate | Moderate |

| Ciprofloxacin | Moderate | Moderate |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, studies have shown that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, one study reported IC50 values for specific derivatives ranging from 1.13 µM to 6.28 µM against urease, indicating strong potential for therapeutic applications in conditions like hyperurecemia .

Table 2: Enzyme Inhibition Potency

| Compound Name | IC50 (µM) AChE Inhibition | IC50 (µM) Urease Inhibition |

|---|---|---|

| This compound | Not specified | 1.13 - 6.28 |

| Reference Standard (Thiourea) | 21.25 | Not applicable |

Anticancer Potential

Thiadiazole derivatives have shown promise in anticancer research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation . The potential of the compound to act as an anticancer agent is an area for further investigation.

Study on Antibacterial Activity

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of thiadiazole derivatives and tested their antibacterial efficacy. The results indicated that modifications on the benzyl group significantly influenced activity levels against various bacterial strains. The study concluded that the presence of sulfur linkages enhanced the antibacterial properties of these compounds .

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of thiadiazole derivatives reported promising results for urease inhibitors. The synthesized compounds demonstrated strong binding affinity to urease, suggesting their potential application in treating conditions associated with elevated urease levels .

Q & A

Basic: What are the recommended synthetic pathways for 4-(((5-((4-MeO-benzyl)sulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl)me)benzoic acid?

Methodological Answer:

The compound can be synthesized via sequential nucleophilic substitution reactions. For example:

Step 1: React 4-methoxybenzyl thiol with 5-chloro-1,3,4-thiadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the 5-(4-MeO-benzylsulfanyl)-1,3,4-thiadiazole intermediate.

Step 2: Attach the second sulfanyl group via coupling with 4-mercaptobenzoic acid using a catalyst like Cu(I) or Pd(0) to ensure regioselectivity .

Validation: Confirm intermediates and final product purity using TLC, HPLC, and elemental analysis. Optimize reaction time/temperature to minimize byproducts (e.g., disulfide formation) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Resolve aromatic protons (e.g., 4-MeO-benzyl protons at δ 3.8–4.2 ppm) and thiadiazole ring signals (δ 7.5–8.5 ppm). Use DMSO-d₆ for solubility and to observe carboxylic acid protons .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch ~1700 cm⁻¹ for benzoic acid, S–S stretch ~500 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the thiadiazole core .

Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity or binding interactions?

Methodological Answer:

- DFT Calculations: Optimize the geometry at the B3LYP/6-311G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps) and sulfanyl group nucleophilicity .

- Molecular Docking: Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Parameterize the thiadiazole and benzoic acid moieties for accurate binding affinity predictions .

- Validation: Compare computational results with experimental data (e.g., IC₅₀ values from antibacterial assays) to refine models .

Advanced: How should researchers address contradictory bioactivity results in different experimental models?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (e.g., pH, solvent, bacterial strain). For example, use Mueller-Hinton broth for MIC assays to ensure reproducibility .

- Data Normalization: Account for cell viability differences using positive controls (e.g., ciprofloxacin) and statistical tools (ANOVA with post-hoc Tukey test) .

- Mechanistic Studies: Perform time-kill assays or transcriptomic analysis to identify off-target effects that may explain discrepancies .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24h) and monitor via HPLC. The benzoic acid group may hydrolyze under strong alkaline conditions .

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures. Store lyophilized samples at -20°C to prevent sulfanyl oxidation .

Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Test DMSO-PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug Design: Esterify the benzoic acid group (e.g., methyl ester) to improve bioavailability, followed by enzymatic hydrolysis in vivo .

Advanced: How can reaction kinetics inform scalable synthesis protocols?

Methodological Answer:

- Rate Analysis: Use pseudo-first-order kinetics to model nucleophilic substitution steps. Monitor via inline IR spectroscopy to track thiol consumption .

- Scale-up Criteria: Maintain heat/mass transfer rates using microreactors or segmented flow systems to avoid exothermic side reactions .

Basic: What are the key safety and handling protocols for this compound?

Methodological Answer:

- Toxicity Screening: Perform Ames tests for mutagenicity and LC₅₀ assays in zebrafish embryos .

- Handling: Use gloveboxes under N₂ for air-sensitive steps (e.g., thiol coupling) and avoid prolonged skin contact due to potential sulfhydryl reactivity .

Advanced: How do electronic effects of substituents influence the compound’s antibacterial efficacy?

Methodological Answer:

- SAR Studies: Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OMe) groups on the benzyl ring. Compare MIC values against Gram-positive/negative strains .

- QSAR Modeling: Use partial least squares regression to correlate Hammett σ values with bioactivity, guiding further structural optimization .

Advanced: What methodologies resolve crystallographic ambiguities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.